molecular formula C10H8Cl2N4S B5599346 4-[(2,6-dichlorobenzylidene)amino]-5-methyl-4H-1,2,4-triazole-3-thiol

4-[(2,6-dichlorobenzylidene)amino]-5-methyl-4H-1,2,4-triazole-3-thiol

Cat. No. B5599346
M. Wt: 287.17 g/mol
InChI Key: BAAJUAFUSRUINN-WLRTZDKTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, including compounds similar to "4-[(2,6-dichlorobenzylidene)amino]-5-methyl-4H-1,2,4-triazole-3-thiol," typically involves multi-step reactions starting from basic heterocyclic amines or carboxylic acids. A common approach includes cyclization reactions, condensation with various aldehydes, and subsequent functional group modifications to introduce specific substituents like the 2,6-dichlorobenzylidene group (Rajurkar et al., 2016).

Molecular Structure Analysis

The molecular structure of triazole derivatives is crucial for their chemical behavior and biological activity. The 1,2,4-triazole ring serves as a stable and versatile scaffold. The presence of substituents like the 2,6-dichlorobenzylidene group and the methyl group at specific positions significantly influences the compound's electronic distribution, reactivity, and interaction with biological targets. Advanced spectroscopic techniques, including FT-IR, NMR, and mass spectrometry, are commonly employed to elucidate these structures (Singh & Kandel, 2013).

Chemical Reactions and Properties

Triazole compounds, including "4-[(2,6-dichlorobenzylidene)amino]-5-methyl-4H-1,2,4-triazole-3-thiol," participate in various chemical reactions, leveraging the reactivity of the triazole ring and the substituent groups. They can undergo further functionalization, participate in coupling reactions, and form complexes with metals, which can be tailored for specific applications in synthesis and materials science (Hlazunova et al., 2020).

Physical Properties Analysis

The physical properties of "4-[(2,6-dichlorobenzylidene)amino]-5-methyl-4H-1,2,4-triazole-3-thiol" and similar compounds, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of the dichlorobenzylidene and methyl groups affects the compound's polarity, solubility in various solvents, and thermal stability, which are important for its processing and application in different fields (Chauhan et al., 2019).

Chemical Properties Analysis

The chemical properties of triazole derivatives are characterized by their reactivity towards nucleophiles and electrophiles, redox behavior, and potential to form coordination complexes. The specific functional groups present in "4-[(2,6-dichlorobenzylidene)amino]-5-methyl-4H-1,2,4-triazole-3-thiol" play a significant role in determining its reactivity patterns, making it suitable for a range of chemical transformations and applications in synthetic chemistry and materials science (Srivastava et al., 2016).

Scientific Research Applications

Synthesis and Pharmacological Study

4-[(2,6-Dichlorobenzylidene)Amino]-5-Methyl-4H-1,2,4-Triazole-3-Thiol and its derivatives are actively researched for their potential in pharmacology. For instance, Mannich bases containing this compound have shown promising anti-inflammatory and analgesic properties, alongside notable antibacterial and antifungal activities. These studies illuminate the compound's potential in creating new therapeutic agents (Sujith et al., 2009).

Antimicrobial Activities

The antimicrobial properties of various 1,2,4-triazole derivatives have been explored, where compounds like 4-[(2,6-Dichlorobenzylidene)Amino]-5-Methyl-4H-1,2,4-Triazole-3-Thiol exhibited significant activity against a range of microorganisms. This suggests its potential application in combating bacterial and fungal infections (Bektaş et al., 2010).

Structural and Molecular Analysis

The structural and molecular aspects of 1,2,4-triazole derivatives, including 4-[(2,6-Dichlorobenzylidene)Amino]-5-Methyl-4H-1,2,4-Triazole-3-Thiol, have been extensively studied. Insights into their molecular interactions, stability, and electronic properties are crucial for understanding their potential applications in various scientific fields (Shukla et al., 2014).

Corrosion Inhibition

This compound has also been explored for its potential as a corrosion inhibitor. Studies show that it can effectively prevent corrosion in metals, making it valuable for industrial applications where metal preservation is crucial (Messali et al., 2018).

properties

IUPAC Name

4-[(E)-(2,6-dichlorophenyl)methylideneamino]-3-methyl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl2N4S/c1-6-14-15-10(17)16(6)13-5-7-8(11)3-2-4-9(7)12/h2-5H,1H3,(H,15,17)/b13-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAAJUAFUSRUINN-WLRTZDKTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NNC(=S)N1N=CC2=C(C=CC=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NNC(=S)N1/N=C/C2=C(C=CC=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl2N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(E)-(2,6-dichlorophenyl)methylideneamino]-3-methyl-1H-1,2,4-triazole-5-thione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.